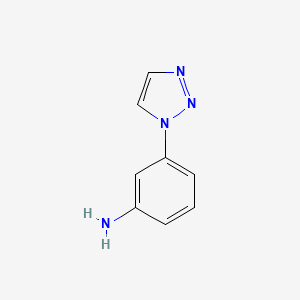

3-(1H-1,2,3-triazol-1-yl)aniline

Vue d'ensemble

Description

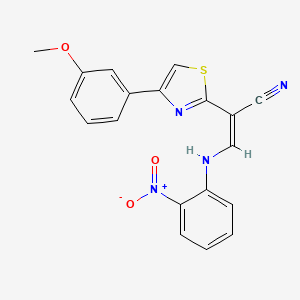

3-(1H-1,2,3-triazol-1-yl)aniline is a compound with the molecular formula C8H8N4. It is used in the preparation of N-(pyrimidinylaminophenyl) sulfonamides as ZAP-70 inhibitors . Another similar compound, 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, is used in the preparation of pyridazines which are heterodimeric cytokines modulators for treatment of diseases .

Synthesis Analysis

The synthesis of triazole compounds has been extensively studied. One pot click chemistry is used to link triazole and benzimidazole pharmacophore to get N-((1-((1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)aniline and its derivatives . Flexible linkages in the form of –CH2–R or –O–R/–N–R were designed during synthesis .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring containing two carbon and three nitrogen atoms . The nitro group of 9d mediated H-bonding and metallic interaction with the amide group of Thr199 and Zn ion, respectively .Physical And Chemical Properties Analysis

This compound has a molecular weight of 160.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its exact mass and monoisotopic mass are 160.074896272 g/mol . Its topological polar surface area is 56.7 Ų . It has a heavy atom count of 12 .Applications De Recherche Scientifique

Photoluminescence in Copper(I) Complexes

Copper(I) complexes incorporating amido-triazole ligands exhibit interesting photoluminescent properties. These complexes, including variants of 3-(1H-1,2,3-triazol-1-yl)aniline, show long-lived photoluminescence with colors ranging from yellow to red-orange. This photoluminescence is observed in the solid state, in frozen glass at 77 K, and in fluid solution. Such properties are significant in the field of materials science and photochemistry (Manbeck, Brennessel, & Eisenberg, 2011).

Intermolecular C–H Amidation

The compound plays a role in the synthesis of aniline derivatives through ruthenium-catalyzed intermolecular C–H amidation with sulfonyl azides. This process is notable for its environmentally friendly protocol, producing only N2 gas as a byproduct and showcasing the compound's utility in organic synthesis (Wang et al., 2016).

Microtubule-Binding Agents

Triazole analogs of combretastatin A-4, including those derived from this compound, have shown potential as microtubule-binding agents. These compounds exhibit cytotoxicity and inhibit tubulin, indicating their potential use in cancer research (Odlo et al., 2010).

Supramolecular Interactions

Research on 1,2,3-triazoles, including derivatives of this compound, has expanded due to their diverse supramolecular interactions. These interactions are crucial in supramolecular and coordination chemistry, highlighting the compound's versatility in various chemical interactions and potential applications (Schulze & Schubert, 2014).

Coordination Behaviors in Rhenium Complexes

The compound also demonstrates coordination behaviors in rhenium complexes, particularly with rhenium cores. This application is particularly relevant in the development of chelators for biomedical applications, demonstrating the compound's potential in the medical field (Wang et al., 2017).

Orientations Futures

Triazole compounds have been the focus of many recent studies due to their significant biological and pharmacological properties . They have shown potential in various applications such as propellants, explosives, pyrotechnics, and especially chemotherapy . Future research may focus on exploring the diverse biological activities of these compounds and developing new synthetic methods for their preparation .

Mécanisme D'action

Target of Action

1,2,3-triazole derivatives have been known to interact with various biological targets such asacetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) , and epidermal growth factor receptors (EGFR) . These targets play crucial roles in various biological processes, including neurotransmission and cell growth regulation.

Mode of Action

It is known that 1,2,3-triazole derivatives can inhibit ache and buche activities , and interact with the amino acids present in the active site of EGFR . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Biochemical Pathways

The inhibition of ache and buche by 1,2,3-triazole derivatives can affect cholinergic neurotransmission . Similarly, the interaction with EGFR can influence cell growth and proliferation pathways .

Pharmacokinetics

1,2,3-triazole derivatives have been reported to possess a favorable profile in adme analysis , indicating potential good bioavailability.

Result of Action

The inhibition of ache and buche by 1,2,3-triazole derivatives can potentially lead to increased acetylcholine levels, affecting neurotransmission . The interaction with EGFR can potentially influence cell growth and proliferation .

Propriétés

IUPAC Name |

3-(triazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-2-1-3-8(6-7)12-5-4-10-11-12/h1-6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGAFPBDMIPBAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16279-73-5 | |

| Record name | 3-(1H-1,2,3-triazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-cyclopropyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-3-carboxamide](/img/structure/B2409151.png)

![7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2409152.png)

![N-isobutyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2409153.png)

![Methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2409158.png)

![N-bicyclo[2.2.1]hept-2-yl-N'-[1-(hydroxymethyl)propyl]thiourea](/img/structure/B2409159.png)

![[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2409170.png)

![3-(2-chlorobenzyl)-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2409171.png)

![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2409172.png)